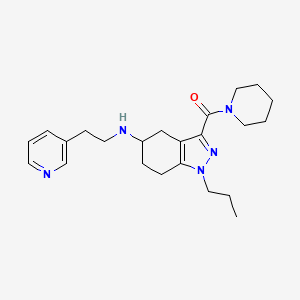
Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Introduction of the Pyridine Moiety: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Piperidin-1-yl(1-propyl-5-((2-(pyridin-2-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- Piperidin-1-yl(1-propyl-5-((2-(pyridin-4-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
Uniqueness
The uniqueness of Piperidin-1-yl(1-propyl-5-((2-(pyridin-3-yl)ethyl)amino)-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H33N5O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
piperidin-1-yl-[1-propyl-5-(2-pyridin-3-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone |
InChI |
InChI=1S/C23H33N5O/c1-2-13-28-21-9-8-19(25-12-10-18-7-6-11-24-17-18)16-20(21)22(26-28)23(29)27-14-4-3-5-15-27/h6-7,11,17,19,25H,2-5,8-10,12-16H2,1H3 |
InChI Key |
XLSSNOIAWULTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(CC(CC2)NCCC3=CN=CC=C3)C(=N1)C(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















